N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Description

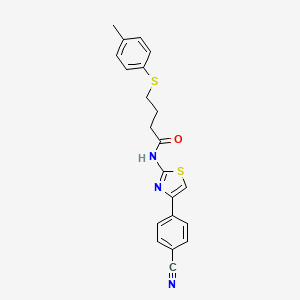

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a thiazole-based small molecule characterized by a 4-cyanophenyl substitution at the 4-position of the thiazole ring and a p-tolylthio group appended to the butanamide chain (Fig. 1). The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions with biological targets . The p-tolylthio moiety, a thioether-linked para-methylphenyl group, contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties .

This compound’s synthesis likely involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis, followed by amide coupling and thioether formation, as seen in analogous compounds .

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS2/c1-15-4-10-18(11-5-15)26-12-2-3-20(25)24-21-23-19(14-27-21)17-8-6-16(13-22)7-9-17/h4-11,14H,2-3,12H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRGMBHDCNTDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a thiolation reaction, where a p-tolylthiol reacts with an appropriate electrophilic intermediate.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced forms of the nitrile group.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Thiazole derivatives are extensively studied for their diverse biological activities, including enzyme inhibition, anti-inflammatory effects, and cardioprotection. Below is a structured comparison of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide with structurally or functionally related compounds.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Selected Thiazole Derivatives

Key Observations:

- Electron Effects: The 4-cyanophenyl group in the target compound is more electron-withdrawing than the 4-methoxyphenyl (e.g., compound 16) or p-tolyl groups (compound 13), which may enhance binding to enzymes like matrix metalloproteinases (MMPs) or kinases .

- Lipophilicity: The p-tolylthio side chain increases lipophilicity (clogP ~3.5 estimated) compared to sulfonamide (e.g., 2D216, clogP ~2.8) or piperazinyl acetamide (compound 13, clogP ~2.2) derivatives, suggesting improved cell permeability .

- Thermal Stability: High melting points (269–303°C) in acetamide derivatives (Table 1) correlate with crystalline stability, whereas the target compound’s melting point remains uncharacterized but is expected to align with its structural analogs .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide, with the CAS number 923080-88-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antifungal and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3OS2, with a molecular weight of 393.5 g/mol. The structure includes a thiazole ring, a cyanophenyl group, and a p-tolylthio moiety, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3OS2 |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 923080-88-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and haloketones. Subsequent steps introduce the cyanophenyl group via nucleophilic aromatic substitution and attach the p-tolylthio moiety through sulfonylation reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including compounds similar to this compound. For instance, compounds with thiazole rings have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .

Key Findings:

- In Vitro Studies: Compounds similar to this compound demonstrated notable stability when interacting with the enzyme 14α-demethylase, crucial for ergosterol synthesis in fungi.

- Mechanism: The inhibition of ergosterol synthesis was observed at rates exceeding 80% for selected derivatives over 48 hours, indicating a potential mechanism akin to azole antifungals .

Antimicrobial Activity

In addition to antifungal properties, derivatives of thiazole compounds have been screened for antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups (like cyano or halogen substituents) at strategic positions on the phenyl moiety has been linked to enhanced antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes .

Table of Antimicrobial Activity:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 2d | Candida albicans | 1.23 |

| Compound 2e | C. parapsilosis | Comparable to ketoconazole |

| Thiazole Derivative X | E. coli | 15 |

| Thiazole Derivative Y | S. aureus | 10 |

Case Studies and Research Findings

- Study on Ergosterol Inhibition: A series of thiazole derivatives were tested for their ability to inhibit ergosterol synthesis in fungi. Compounds showed significant reductions in ergosterol levels at concentrations that inhibited fungal growth effectively .

- Molecular Docking Studies: In silico studies indicated that compounds similar to this compound could effectively bind to the active site of CYP51, an enzyme involved in sterol biosynthesis in fungi. This binding was facilitated by multiple interactions including hydrogen bonds and π–π stacking .

Q & A

Q. What are the key synthetic routes and reaction conditions for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(p-tolylthio)butanamide?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .

- Coupling reactions : Introduction of the p-tolylthio group via nucleophilic substitution or thiol-ene chemistry, requiring catalysts like triethylamine and anhydrous solvents (e.g., DMF or DMSO) .

- Amide bond formation : Activation of carboxylic acid intermediates using EDCl/HOBt or DCC, followed by reaction with amine-containing intermediates . Critical parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for coupling steps) to minimize side products.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | Thiourea, α-bromo-4-cyanophenylacetone, ethanol, 80°C | 65–75 |

| p-Tolylthio incorporation | p-Toluenethiol, K₂CO₃, DMF, 60°C | 50–60 |

| Amidation | EDCl, HOBt, DCM, RT | 70–80 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole proton at δ 7.8–8.2 ppm, cyanophenyl CN group absence in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary biological assays are recommended for this compound?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Dose-response curves : Test concentrations from 1 μM to 100 μM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control experiments : Verify compound purity via HPLC (>95%) to rule out impurities influencing activity .

- Target-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism (e.g., caspase-3 activation for apoptosis) .

- Meta-analysis : Compare structural analogs (e.g., replacing p-tolylthio with phenylsulfonyl) to identify critical pharmacophores .

Q. What strategies optimize the compound's bioavailability and selectivity?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

- Structure-Activity Relationship (SAR) : Systematically modify substituents:

- Replace cyanophenyl with fluorophenyl to enhance membrane permeability .

- Vary the thioether chain length to balance lipophilicity (logP) and target binding .

- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR kinase domain) and guide modifications .

Q. What analytical methods quantify degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage in PBS pH 7.4 at 37°C) .

- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks, with degradation kinetics modeled using Arrhenius equations .

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. Why might cytotoxicity vary between in vitro and in vivo models?

- Pharmacokinetic factors : Poor oral bioavailability or rapid hepatic clearance in vivo .

- Microenvironment differences : Tumor hypoxia or stromal interactions in vivo reduce compound efficacy .

- Mitigation : Use nanoparticle encapsulation (e.g., PLGA) to enhance circulation time and tumor targeting .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

- Scaffold diversification : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) .

- High-throughput screening : Use 384-well plates for parallel testing against multiple targets (e.g., kinases, GPCRs) .

- Statistical validation : Apply ANOVA and Tukey’s post-hoc tests to confirm significance (p < 0.05) .

Key Challenges and Solutions

- Low synthetic yield in coupling steps : Optimize catalyst loading (e.g., 20 mol% Pd(OAc)₂ for Suzuki reactions) .

- Off-target effects in biological assays : Employ counter-screening against non-target proteins (e.g., COX-1/2 for anti-inflammatory studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.